molecular formula C16H19N3O2S B2787426 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide CAS No. 921522-10-3

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2787426
CAS No.: 921522-10-3
M. Wt: 317.41
InChI Key: BQXXAVUHKJEQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Isopropylphenyl Acetate: The acetylated thiazole derivative is then coupled with 4-isopropylphenyl acetate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-acetamidothiazol-4-yl)-N-(4-methylphenyl)acetamide
  • 2-(2-acetamidothiazol-4-yl)-N-(4-ethylphenyl)acetamide
  • 2-(2-acetamidothiazol-4-yl)-N-(4-tert-butylphenyl)acetamide

Uniqueness

2-(2-acetamidothiazol-4-yl)-N-(4-isopropylphenyl)acetamide is unique due to its specific structural features, such as the presence of the isopropyl group on the phenyl ring

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(2)12-4-6-13(7-5-12)18-15(21)8-14-9-22-16(19-14)17-11(3)20/h4-7,9-10H,8H2,1-3H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXXAVUHKJEQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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